Uridine diphosphate glucose, commonly referred to as UDPG sodium salt, is a nucleotide sugar that plays a crucial role in various biochemical processes, particularly in the synthesis of glycogen and glycoproteins. This compound is formed through the enzymatic reaction between uridine triphosphate and glucose-1-phosphate, catalyzed by the enzyme UDPG pyrophosphorylase. UDPG sodium salt is vital for glycosyltransferase reactions, which are essential for carbohydrate metabolism and cellular signaling.
UDPG sodium salt can be derived from natural sources or synthesized through biochemical methods. It is often produced in laboratory settings using recombinant enzymes or through chemical synthesis involving uridine triphosphate and glucose-1-phosphate. The compound can also be obtained from commercial suppliers, where it is available for research and industrial applications.
UDPG sodium salt is classified as a nucleotide sugar. It belongs to the category of glycosyl donors used in various biochemical reactions, particularly in the formation of glycosidic bonds during polysaccharide synthesis.
The synthesis of uridine diphosphate glucose can be achieved through several methods:
The molecular structure of uridine diphosphate glucose consists of a uridine moiety linked to two phosphate groups and a glucose molecule. The structural formula can be represented as:
Uridine diphosphate glucose participates in several key biochemical reactions:
The mechanism by which uridine diphosphate glucose exerts its effects primarily involves its role as a substrate in enzymatic reactions:
Uridine diphosphate glucose is utilized extensively in various scientific fields:
Recombinant enzyme systems provide a cell-free approach for high-purity uridine diphosphate glucose (UDP-glucose) synthesis. These systems utilize isolated enzymes overexpressed in microbial hosts to catalyze the conversion of uridine triphosphate (UTP) and glucose-1-phosphate into UDP-glucose. Key enzymes include UDP-glucose pyrophosphorylase (UGPase), which drives the reversible reaction:UTP + α-D-glucose-1-phosphate ⇌ UDP-glucose + pyrophosphate
In vitro studies reveal significant kinetic differences between UGPase isoforms. Heterologously expressed Phaeodactylum tricornutum UGP1 and UGP2 exhibit distinct catalytic efficiencies when purified: UGP2 shows a Kcat/Km value of 4,470 min⁻¹·mM⁻¹ for glucose-1-phosphate, 2.83-fold higher than UGP1 (1,580 min⁻¹·mM⁻¹) [10]. Substrate specificity profiling further demonstrates UGP1's narrow selectivity, with negligible activity toward xylose-1-phosphate, while UGP2 maintains basal activity across multiple sugar phosphates (Table 1).
Table 1: Kinetic Parameters of Recombinant UGPases from Phaeodactylum tricornutum
Enzyme | Substrate | Km (mM) | Kcat (min⁻¹) | Kcat/Km (min⁻¹·mM⁻¹) |
---|---|---|---|---|
UGP1 | Glucose-1-P | 0.12 ± 0.02 | 189.6 ± 8.1 | 1,580 ± 45 |
Galactose-1-P | 0.84 ± 0.11 | 49.5 ± 3.2 | 58.9 ± 2.1 | |
Glucuronic-1-P | 0.91 ± 0.09 | 21.3 ± 1.7 | 23.4 ± 0.9 | |
UGP2 | Glucose-1-P | 0.07 ± 0.01 | 312.9 ± 10.5 | 4,470 ± 82 |
Galactose-1-P | 1.02 ± 0.14 | 36.8 ± 2.4 | 36.1 ± 1.8 |
Source: Adapted from Communications Biology [10]
Enzyme engineering enhances catalytic performance for industrial UDP-glucose production. Directed evolution of glucosyltransferase itUGT2 from Indigofera tinctoria increases its activity toward p-hydroxybenzyl alcohol by 3.2-fold, enabling efficient glycosylation in engineered cascades [7]. Such optimized enzymes facilitate multi-enzyme one-pot syntheses, avoiding cellular metabolic constraints.
Microbial hosts offer scalable platforms for UDP-glucose biosynthesis, leveraging endogenous nucleotide sugar metabolism. Metabolic engineering strategies in Escherichia coli and Saccharomyces cerevisiae focus on three key objectives: (1) enhancing precursor supply (glucose-1-phosphate, UTP); (2) reducing competitive UDP-glucose consumption; and (3) optimizing carbon flux distribution.
In Escherichia coli, overexpression of phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU) increases UDP-glucose titers 2.5-fold [6]. Diverting glucose-6-phosphate from glycolysis is critical, as >80% of this intermediate typically enters Embden-Meyerhof pathway. Deletion of pfkA (phosphofructokinase) reduces glycolytic flux, increasing UDP-glucose accumulation by 40% in engineered strains [6]. Saccharomyces cerevisiae benefits from sucrose synthase (SUS) integration, which regenerates UDP-glucose from sucrose and UDP. Co-expression of Aspergillus niger SUS with UDP-glucose-dependent glycosyltransferases elevates salidroside production to 8.17 g/L in bioreactors [2].
Table 2: Microbial Production Metrics for UDP-Glucose-Derived Metabolites
Host | Engineering Strategy | Key Enzymes Expressed | Product (Yield) | UDP-Glucose Link |
---|---|---|---|---|
E. coli | galU overexpression + UDP-recycling | GalU, sucrose synthase | Gastrodin (4.56 g/L) | Direct glycosyl donor |
S. cerevisiae | Sucrose synthase co-expression | Sucrose synthase, UGT33 | Salidroside (8.17 g/L) | Regeneration system |
E. coli | UGPase overexpression + gene silencing | UGP1, antisense ugp2 | Chrysolaminarin (+142%) | Precursor pool expansion |
Source: Data synthesized from Molecular Catalysis [7], Sheng Wu Gong Cheng Xue Bao [2], and Communications Biology [10]
Saccharomyces cerevisiae naturally accumulates higher UDP-glucose pools (∼0.3 μmol/gDCW) than Escherichia coli (∼0.1 μmol/gDCW), making it preferable for glycoside production [6]. However, Escherichia coli achieves higher specific productivities through polyphosphate kinase (ppk)-mediated UTP regeneration. Co-expression of ppk with galactose-1-phosphate uridylyltransferase (galT) generates ATP-free UDP-glucose synthesis, reducing energy competition [7].
Maltodextrin phosphorylase (EC 2.4.1.1) provides an alternative route for UDP-glucose synthesis by generating glucose-1-phosphate from inexpensive polysaccharides. This enzyme catalyzes reversible phosphorolysis:Maltodextrin + phosphate ⇌ glucose-1-phosphate + shortened maltodextrin
Unlike hydrolytic enzymes, phosphorylases retain the anomeric configuration of glucose moieties, producing α-glucose-1-phosphate directly usable by UDP-glucose pyrophosphorylase [8]. Escherichia coli maltodextrin phosphorylase (malP) shows high activity on maltooligosaccharides (DP 4–7), with a Km of 2.5 mM for maltotetraose [4]. Cyclodextrins serve as stabilized substrates, enabling continuous glucose-1-phosphate generation at 37°C with minimal hydrolytic byproducts.
Integrated systems couple malP with UDP-glucose pyrophosphorylase (galU) and pyrophosphatase (ppa). Pyrophosphatase drives the reaction forward by hydrolyzing pyrophosphate (PPi), shifting the equilibrium toward UDP-glucose synthesis. This cascade achieves 95% conversion efficiency from maltodextrins to UDP-glucose at 30°C [1]. The approach reduces reliance on expensive UTP and bypasses sugar phosphorylation steps, significantly lowering production costs.
Regeneration systems address UDP-glucose's high cost (∼$1,500/g) by recycling the UDP moiety. Sucrose synthase (SuSy, EC 2.4.1.13) is the most efficient regenerator, catalyzing:Sucrose + UDP ⇌ UDP-glucose + fructose
This reversible reaction favors UDP-glucose formation (equilibrium constant Keq = 1,200 M⁻¹) but operates efficiently in the synthetic direction when coupled with glycosyltransferases [6]. Glycine max sucrose synthase (GmSuSy) exhibits 3.2-fold higher activity toward UDP than ADP, making it ideal for UDP-glucose recycling [7]. Co-expression of GmSuSy with glucosyltransferase itUGT2 in Escherichia coli sustains UDP-glucose availability during gastrodin synthesis, reducing exogenous UDP requirements by 90% [7].
Three key optimization parameters maximize regeneration efficiency:
Advanced systems integrate sucrose synthase with polyphosphate kinase for fully autocatalytic UDP-glucose regeneration. In gastrodin biosynthesis, the itUGT2-GmSuSy-ppk module achieves a turnover number (TON) of 6,500 for UDP, meaning each UDP molecule is reused thousands of times before hydrolysis [7]. This reduces UDP-glucose production costs to ∼$0.02/mmol in optimized bioreactors [6].
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